molecular formula C16H21N5O2 B2755976 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide CAS No. 921503-00-6

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide

Cat. No. B2755976
CAS RN: 921503-00-6
M. Wt: 315.377
InChI Key: YGQJEKJICRZHNP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multicomponent reactions . For instance, the synthesis of 1,5-disubstituted tetrazoles involves an aldehyde, different amines, isocyanides, and Trimethylsilylazide (TMSN3) as an azide source . Another method involves a one-pot four-component condensation of 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde, amine, isocyanide, and sodium azide .

Scientific Research Applications

Antimicrobial Properties

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide derivatives have demonstrated potential in antimicrobial applications. A study by Desai et al. (2013) synthesized a series of related compounds, which were then tested for antibacterial activity against both Gram-positive and Gram-negative bacteria. Additionally, these compounds were evaluated for their antifungal properties against various fungal strains. The findings suggest that these derivatives could be valuable in treating microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Photodynamic Therapy Applications

In the context of photodynamic therapy, particularly for cancer treatment, the synthesis and characterization of novel derivatives related to N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide have shown promise. Pişkin et al. (2020) synthesized new derivatives with significant singlet oxygen quantum yields, a crucial factor for effective photodynamic therapy. These compounds could potentially be used as Type II photosensitizers in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).

Chemical Synthesis and Catalysis

The compound and its related derivatives play a significant role in chemical synthesis and catalysis. Studies by Xiong et al. (2018) and Fukui et al. (2014) illustrate its application in the synthesis of complex organic molecules. These studies highlight the use of related compounds in catalyzing chemical reactions that are essential for the creation of various organic compounds, indicating its importance in the field of synthetic chemistry (Xiong, Xu, Sun, & Cheng, 2018); (Fukui, Liu, Liu, He, Wu, Tian, & Lin, 2014).

Development of Radiolabelled Compounds

Compounds related to N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide have been used in the development of radiolabelled compounds, which are crucial in medical imaging and diagnostics. Hamill et al. (1996) developed radiolabelled nonpeptide angiotensin II antagonists using related derivatives, demonstrating their potential in imaging AT1 receptors, a valuable tool in medical diagnostics (Hamill, Burns, Dannals, Mathews, Musachio, Ravert, & Naylor, 1996).

properties

IUPAC Name

N-[(1-cyclohexyltetrazol-5-yl)methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-23-14-9-7-12(8-10-14)16(22)17-11-15-18-19-20-21(15)13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQJEKJICRZHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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